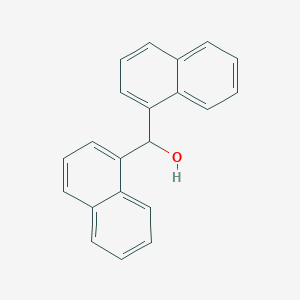

Di-1-naphthylmethanol

説明

Di-1-naphthylmethanol is not directly mentioned in the provided papers, but it can be inferred as a compound related to the naphthol and naphthylmethyl groups discussed. The papers focus on various naphthalene derivatives and their synthesis, properties, and applications. Naphthalene derivatives are known for their aromaticity and are used in a wide range of chemical reactions and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of naphthol derivatives is described in several papers. Paper discusses the electrochemical synthesis of highly functionalized 1-naphthols using alkynes and 1,3-dicarbonyl compounds. This method eliminates the need for oxidants and transition-metal catalysts. Paper details the synthesis of 2-substituted 1-naphthols through palladium-catalyzed ring opening of oxabicyclic alkenes followed by oxidation. Paper describes the preparation of an optically active organosilicon compound, which is a bifunctional disiloxane, and its polymerization to form an optically active and isotactic polymer.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of the naphthyl group. In paper , the synthesis of di-1-naphthyl- and di-2-naphthylpolyenes is achieved through the Wittig reaction, indicating the versatility of the naphthyl group in forming extended conjugated systems. The electronic spectra of these compounds show significant differences based on the position of the naphthyl groups, which affects their electronic properties.

Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions. Paper describes the use of naphthalene-1,8-diylbis(diphenylmethylium) as an organic two-electron oxidant in the synthesis of benzidines. This showcases the ability of naphthalene derivatives to undergo electron-transfer reactions. Paper reports the synthesis of tetrabenzo[de,hi,mn,qr]naphthacenes from 1,2-di(phenanthren-4-yl)ethynes, demonstrating the potential for naphthalene derivatives to form complex polycyclic aromatic hydrocarbons.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The optically active and highly stereoregular polymer described in paper highlights the impact of molecular symmetry and chirality on the material's properties. The electronic spectra discussed in paper provide insight into the optical properties of naphthyl-containing compounds, which are important for applications in materials science and photonics.

科学的研究の応用

Radiolabelling for PET Studies

Di-1-naphthylmethanol, specifically 1,1′-Methylene-di-(2-naphthol) (ST1859), is utilized in the field of positron emission tomography (PET). Langer et al. (2005) synthesized this compound radiolabelled with carbon-11 for PET microdosing studies in humans, particularly for Alzheimer's disease treatment research (Langer et al., 2005).

Quantification of Sugars

N-(1-Naphthyl)ethylenediamine dihydrochloride, which is related to di-1-naphthylmethanol, has been used as a reagent for the determination of sugars on thin-layer plates. Bounias (1980) reported this application, emphasizing its accuracy and effectiveness in nanomole quantification of sugars (Bounias, 1980).

Photographic Reactions and Sensitization

The compound has been explored in photochemical reactions. For example, Inoue et al. (1993) studied enantiodifferentiating methanol addition to 1,1-diphenylpropene sensitized by chiral naphthalene(di)carboxylates, demonstrating the application of di-1-naphthylmethanol in creating optically active compounds (Inoue et al., 1993).

Pulse Radiolysis Studies

Getoff et al. (1985) conducted pulse radiolysis of 1,2-di(α-naphthyl)ethane in methanol, exploring the absorption spectra and kinetics of the compound, which is structurally related to di-1-naphthylmethanol. This research contributes to understanding the behavior of such compounds under specific conditions (Getoff et al., 1985).

Methanol to Olefins (MTO) Process

Tian et al. (2015) described the methanol-to-olefins (MTO) process, where compounds like di-1-naphthylmethanol might play a role in catalysis or as an intermediate product. This process is significant in industrial applications, especially in converting coal to olefin plants (Tian et al., 2015).

Applications in Organic Chemistry

Naphthalene-1,8-diylbis(diphenylmethylium), closely related to di-1-naphthylmethanol, has been studied for its unique electron-transfer reduction behavior. Saitoh et al. (2006) investigated its use in oxidative coupling reactions, which has implications in synthetic organic chemistry (Saitoh et al., 2006).

Safety And Hazards

When handling Di-1-naphthylmethanol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

dinaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIXQVYVFRYTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343958 | |

| Record name | Di-1-naphthylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-1-naphthylmethanol | |

CAS RN |

62784-66-1 | |

| Record name | Di-1-naphthylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)